FLT3-IN-16

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

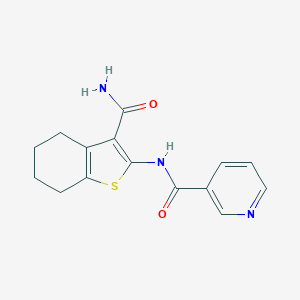

C15H15N3O2S |

|---|---|

Molecular Weight |

301.4 g/mol |

IUPAC Name |

N-(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)pyridine-3-carboxamide |

InChI |

InChI=1S/C15H15N3O2S/c16-13(19)12-10-5-1-2-6-11(10)21-15(12)18-14(20)9-4-3-7-17-8-9/h3-4,7-8H,1-2,5-6H2,(H2,16,19)(H,18,20) |

InChI Key |

VPZYTLSYUXWBNC-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC2=C(C1)C(=C(S2)NC(=O)C3=CN=CC=C3)C(=O)N |

Origin of Product |

United States |

Foundational & Exploratory

FLT3-IN-16: A Technical Guide to its Mechanism of Action in Acute Myeloid Leukemia (AML) Cells

For Researchers, Scientists, and Drug Development Professionals

Abstract

FLT3-IN-16 is a potent inhibitor of the FMS-like tyrosine kinase 3 (FLT3), a receptor tyrosine kinase frequently mutated in Acute Myeloid Leukemia (AML). This document provides an in-depth technical overview of the mechanism of action of this compound in AML cells, intended for researchers, scientists, and professionals in drug development. This compound, identified as compound 9 in the primary literature, is a member of the 2-acylaminothiophene-3-carboxamide class of inhibitors. It demonstrates significant inhibitory activity against the FLT3 kinase and suppresses the proliferation of FLT3-mutated AML cells. This guide summarizes the available quantitative data, details the experimental protocols for its characterization, and visualizes its mechanism of action and relevant experimental workflows.

Core Mechanism of Action

This compound functions as an ATP-competitive inhibitor of the FLT3 kinase. In AML, particularly in cases with internal tandem duplication (ITD) mutations in the juxtamembrane domain of FLT3, the receptor is constitutively activated, leading to uncontrolled proliferation and survival of leukemic blasts. This aberrant signaling is mediated through downstream pathways including the STAT5, RAS/MAPK, and PI3K/AKT pathways.

This compound binds to the ATP-binding pocket of the FLT3 kinase domain, preventing the phosphorylation and subsequent activation of the receptor. This blockade of the initial signaling event leads to the downregulation of the key pro-survival and proliferative pathways, ultimately inducing apoptosis in FLT3-dependent AML cells.

The Discovery and Synthesis of FLT3-IN-16: A Novel Kinase Inhibitor for Acute Myeloid Leukemia

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Fms-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a critical role in the proliferation, differentiation, and survival of hematopoietic stem and progenitor cells. Activating mutations in the FLT3 gene are among the most common molecular abnormalities in acute myeloid leukemia (AML), making it a key therapeutic target. This whitepaper details the discovery and synthesis of FLT3-IN-16, a novel and potent FLT3 inhibitor. We provide a comprehensive overview of the underlying biology of FLT3 signaling, the strategic approach to the discovery of this new chemical entity, detailed synthetic protocols, and the methodologies for its biological evaluation. All quantitative data are presented in structured tables for clarity, and key processes are visualized through diagrams to facilitate understanding.

Introduction: The Role of FLT3 in AML

FMS-like tyrosine kinase 3 (FLT3) is a member of the class III receptor tyrosine kinase family, which is crucial for the normal development of hematopoietic cells. In its wild-type form, the binding of the FLT3 ligand triggers receptor dimerization and autophosphorylation, initiating downstream signaling cascades such as the RAS/MEK/ERK and PI3K/Akt pathways, which are vital for cell survival and proliferation.

However, in a significant portion of acute myeloid leukemia (AML) cases, mutations in the FLT3 gene lead to constitutive activation of the kinase, driving uncontrolled proliferation of leukemic cells. The two most common types of activating mutations are internal tandem duplications (ITD) in the juxtamembrane domain and point mutations in the tyrosine kinase domain (TKD). These mutations are found in approximately 30% of AML patients and are associated with a poor prognosis. The critical role of mutated FLT3 in AML pathogenesis establishes it as a prime target for therapeutic intervention.

The FLT3 Signaling Pathway

The signaling cascade initiated by the FLT3 receptor, in both its wild-type and mutated forms, is complex and involves multiple downstream effectors. Understanding this pathway is crucial for the rational design of targeted inhibitors.

An In-Depth Technical Guide to FLT3-IN-16: Target Specificity and Kinase Profile

A comprehensive review of the available scientific data on the FMS-like tyrosine kinase 3 (FLT3) inhibitor, FLT3-IN-16.

For: Researchers, scientists, and drug development professionals.

Introduction

FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a critical role in the proliferation, differentiation, and survival of hematopoietic stem and progenitor cells. Mutations in the FLT3 gene, particularly internal tandem duplications (ITD) and point mutations in the tyrosine kinase domain (TKD), are among the most common genetic alterations in acute myeloid leukemia (AML), occurring in approximately 30% of patients.[1][2] These mutations lead to constitutive activation of the FLT3 signaling pathway, promoting uncontrolled cell growth and contributing to a poor prognosis.[1] Consequently, FLT3 has emerged as a key therapeutic target in AML, leading to the development of numerous small molecule inhibitors.

This technical guide focuses on this compound, a potent inhibitor of FLT3. While publicly available information on this compound is limited, this document synthesizes the existing data regarding its target specificity and kinase profile, and where specific data is unavailable, provides context based on the broader class of FLT3 inhibitors.

This compound: Core Data

This compound has been identified as a potent inhibitor of the FLT3 kinase. The available quantitative data on its inhibitory activity is summarized in the table below.

| Target | Assay Type | IC50 |

| FLT3 | Kinase Assay | 1.1 µM |

| MV4-11 (human AML cell line with FLT3-ITD mutation) | Cell Proliferation Assay | 2.0 µM |

Table 1: Summary of reported in vitro inhibitory activity of this compound.

The data indicates that this compound exhibits activity against the FLT3 kinase in the low micromolar range and demonstrates anti-proliferative effects in a human AML cell line known to harbor the FLT3-ITD mutation.

Kinase Profile and Target Specificity

A comprehensive kinase profile for this compound, detailing its selectivity against a broad panel of kinases, is not currently available in the public domain. First-generation FLT3 inhibitors often exhibit activity against multiple kinases, including c-KIT, PDGFR, and VEGFR.[3] In contrast, second-generation inhibitors are generally designed for greater specificity to FLT3, which can reduce off-target toxicities.[3] Without further experimental data, the precise position of this compound within this spectrum of selectivity remains to be determined.

FLT3 Signaling Pathway and Mechanism of Inhibition

FLT3 inhibitors typically function by competing with ATP for binding to the kinase domain of the FLT3 receptor. This prevents the autophosphorylation and subsequent activation of downstream signaling pathways that are crucial for the survival and proliferation of leukemic cells. The primary pathways constitutively activated by mutant FLT3 include the RAS/MAPK, PI3K/AKT, and STAT5 pathways.[4] By blocking the initial phosphorylation event, FLT3 inhibitors effectively shut down these pro-survival signals.

Experimental Protocols

Detailed experimental protocols for the characterization of this compound are not publicly available. However, the following sections describe generalized methodologies commonly employed in the evaluation of FLT3 inhibitors.

In Vitro Kinase Inhibition Assay

The inhibitory activity of a compound against the FLT3 kinase is typically determined using an in vitro kinase assay.

Objective: To quantify the concentration of the inhibitor required to reduce the enzymatic activity of FLT3 by 50% (IC50).

General Procedure:

-

Reagents and Materials: Recombinant human FLT3 kinase, a suitable substrate (e.g., a synthetic peptide), ATP, and a detection reagent (e.g., a phosphospecific antibody or a fluorescent probe).

-

Assay Setup: The kinase, substrate, and varying concentrations of the inhibitor are incubated in a multi-well plate.

-

Reaction Initiation: The kinase reaction is initiated by the addition of ATP.

-

Detection: After a defined incubation period, the reaction is stopped, and the amount of phosphorylated substrate is quantified.

-

Data Analysis: The percentage of inhibition at each inhibitor concentration is calculated relative to a control without the inhibitor. The IC50 value is then determined by fitting the data to a dose-response curve.

Cell-Based Proliferation Assay

The anti-proliferative effects of FLT3 inhibitors are assessed using AML cell lines that are dependent on FLT3 signaling.

Objective: To determine the concentration of the inhibitor that reduces the proliferation of FLT3-dependent cells by 50% (IC50).

General Procedure:

-

Cell Culture: MV4-11 cells, which harbor the FLT3-ITD mutation, are cultured under standard conditions.

-

Treatment: Cells are seeded in multi-well plates and treated with a range of concentrations of the inhibitor.

-

Incubation: The cells are incubated for a period that allows for multiple cell divisions (typically 48-72 hours).

-

Viability Assessment: Cell viability or proliferation is measured using a suitable assay, such as one based on metabolic activity (e.g., MTT or resazurin reduction) or ATP content (e.g., CellTiter-Glo®).

-

Data Analysis: The results are normalized to untreated control cells, and the IC50 value is calculated from the resulting dose-response curve.

Conclusion

This compound is a potent inhibitor of FLT3 kinase with demonstrated anti-proliferative activity against an FLT3-mutated AML cell line. While the currently available data provides a foundational understanding of its primary activity, a more comprehensive characterization, including a broad kinase selectivity profile and detailed experimental methodologies, is required for a complete assessment of its therapeutic potential. Further research and publication of these details will be crucial for positioning this compound within the landscape of FLT3-targeted therapies for acute myeloid leukemia.

References

An In-Depth Technical Guide on the Binding Affinity of FLT3-IN-16 to FLT3-ITD vs. FLT3-TKD

For Researchers, Scientists, and Drug Development Professionals

Abstract

FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a critical role in the proliferation and differentiation of hematopoietic stem cells. Mutations in the FLT3 gene, particularly internal tandem duplications (ITD) in the juxtamembrane domain and point mutations in the tyrosine kinase domain (TKD), are prevalent in acute myeloid leukemia (AML) and are associated with a poor prognosis. Consequently, FLT3 has emerged as a key therapeutic target. This technical guide provides a comprehensive overview of the binding affinity of FLT3-IN-16, a potent FLT3 inhibitor, with a focus on its interaction with the FLT3-ITD and FLT3-TKD variants. This document includes a summary of available quantitative data, detailed experimental methodologies for key assays, and visualizations of relevant signaling pathways and experimental workflows.

Introduction to FLT3 and its Mutations

FLT3 is a member of the class III receptor tyrosine kinase family. Ligand-induced dimerization of FLT3 leads to its autophosphorylation and the activation of downstream signaling pathways, primarily the RAS/MAPK and PI3K/AKT pathways, which are crucial for cell survival and proliferation.

In AML, two major types of activating mutations in FLT3 lead to ligand-independent constitutive activation of the kinase:

-

FLT3-ITD: Internal tandem duplications of a segment of the juxtamembrane domain. This is the most common type of FLT3 mutation in AML.

-

FLT3-TKD: Point mutations in the tyrosine kinase domain, most commonly at the D835 residue within the activation loop.

These mutations result in uncontrolled cell proliferation and contribute to the pathogenesis of AML.

This compound: A 2-Acylaminothiophene-3-Carboxamide Inhibitor

This compound belongs to a series of 2-acylaminothiophene-3-carboxamides identified as potent inhibitors of the FLT3 tyrosine kinase. While specific data for a compound explicitly named "this compound" is limited in peer-reviewed literature, a highly potent compound from this class, designated as compound 44 in the primary literature, has been characterized. For the purpose of this guide, we will refer to the data available for this closely related and potent analog.

Quantitative Binding Affinity and Inhibitory Activity

The inhibitory activity of the 2-acylaminothiophene-3-carboxamide series has been evaluated against the isolated FLT3 enzyme and in cellular assays using AML cell lines harboring the FLT3-ITD mutation.

| Compound | Target | Assay Type | IC50 (µM) | Reference |

| This compound (analog) | Isolated FLT3 Enzyme | Biochemical Kinase Assay | 0.027 | [1][2] |

| This compound | FLT3 | Biochemical Kinase Assay | 1.1 | [3][4] |

| This compound | MV4-11 (FLT3-ITD) | Cell Proliferation Assay | 2.0 | [3][4] |

| Compound 44 | MV4-11 (FLT3-ITD) | Cell Proliferation Assay | 0.41 | [1][2] |

Experimental Protocols

In Vitro FLT3 Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This biochemical assay measures the activity of the FLT3 kinase by quantifying the amount of ADP produced during the phosphorylation reaction.

Materials:

-

Recombinant FLT3 enzyme (Wild-Type, ITD, or TKD variants)

-

Substrate (e.g., AXLtide)

-

ATP

-

Kinase Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

Test compound (this compound)

-

96-well or 384-well plates

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in kinase buffer to the desired final concentrations.

-

Kinase Reaction Setup: In a white-walled assay plate, add the FLT3 enzyme, the substrate, and the test compound or vehicle control (DMSO).

-

Initiation of Reaction: Initiate the kinase reaction by adding ATP.

-

Incubation: Incubate the reaction mixture at room temperature for a specified period (e.g., 60 minutes).

-

Termination and ATP Depletion: Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

-

ADP to ATP Conversion: Add the Kinase Detection Reagent to convert the ADP generated by the kinase reaction into ATP. Incubate for 30 minutes at room temperature.

-

Luminescence Detection: Measure the luminescence signal using a plate reader. The signal is proportional to the amount of ADP produced and inversely proportional to the inhibitory activity of the compound.

-

Data Analysis: Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cell-Based Proliferation Assay (MTS Assay)

This assay determines the effect of a compound on the proliferation of cancer cell lines, such as MV4-11 (FLT3-ITD) and MOLM-13 (FLT3-ITD).

Materials:

-

AML cell line (e.g., MV4-11)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

Test compound (this compound)

-

MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay, Promega)

-

96-well clear-bottom tissue culture plates

-

Humidified incubator (37°C, 5% CO2)

Procedure:

-

Cell Seeding: Seed the AML cells into a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in complete culture medium.

-

Compound Treatment: Add serial dilutions of this compound or vehicle control (DMSO) to the wells.

-

Incubation: Incubate the plates for a specified period (e.g., 72 hours) in a humidified incubator.

-

MTS Reagent Addition: Add the MTS reagent to each well.

-

Incubation: Incubate the plates for 1-4 hours at 37°C. During this time, viable cells will convert the MTS tetrazolium compound into a colored formazan product.

-

Absorbance Measurement: Measure the absorbance of the formazan product at 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell proliferation inhibition relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

FLT3 Signaling Pathways

The constitutive activation of FLT3 by ITD or TKD mutations leads to the continuous stimulation of downstream signaling pathways, promoting leukemogenesis. FLT3 inhibitors, such as this compound, aim to block these aberrant signals.

Conclusion

This compound and its analogs from the 2-acylaminothiophene-3-carboxamide series are potent inhibitors of the FLT3 kinase. The available data demonstrates significant activity against the wild-type FLT3 enzyme and the FLT3-ITD mutant in both biochemical and cellular assays. This suggests a potential therapeutic application for this class of compounds in AML with FLT3-ITD mutations. However, a comprehensive understanding of their efficacy would necessitate further investigation into their binding affinity and inhibitory activity against FLT3-TKD mutations. The detailed experimental protocols provided in this guide can serve as a foundation for such future comparative studies, which are crucial for the continued development of targeted therapies for AML.

References

FLT3-IN-16: A Technical Guide to its Role in Inhibiting FLT3 Autophosphorylation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fms-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a critical role in the proliferation, differentiation, and survival of hematopoietic stem and progenitor cells.[1][2] Mutations in the FLT3 gene, particularly internal tandem duplications (ITD) in the juxtamembrane domain and point mutations in the tyrosine kinase domain (TKD), are among the most common genetic alterations in acute myeloid leukemia (AML).[3][4] These mutations lead to constitutive, ligand-independent activation of the FLT3 receptor, resulting in uncontrolled cell proliferation and survival, and are associated with a poor prognosis.[3][4] Consequently, FLT3 has emerged as a key therapeutic target in AML.

FLT3-IN-16 is a potent inhibitor of FLT3 kinase. This technical guide provides a comprehensive overview of the role of this compound in inhibiting FLT3 autophosphorylation, a critical step in the activation of its downstream signaling pathways. This document outlines the quantitative inhibitory activity of this compound, details relevant experimental protocols for its characterization, and provides visual representations of the associated signaling pathways and experimental workflows.

Quantitative Data on this compound Inhibition

The inhibitory activity of this compound has been quantified through biochemical and cellular assays. The following table summarizes the available data on the potency of this compound.

| Inhibitor | Assay Type | Target/Cell Line | IC50 | Reference |

| This compound | Biochemical Assay | FLT3 | 1.1 µM | [5] |

| This compound | Cellular Proliferation Assay | MV4-11 (FLT3-ITD) | 2.0 µM | [5] |

Note: The specific isoform of FLT3 (wild-type, ITD, or TKD mutant) for the biochemical assay IC50 of 1.1 µM is not specified in the available documentation. MV4-11 is a human AML cell line that is homozygous for the FLT3-ITD mutation.[3][6]

FLT3 Signaling and Inhibition by this compound

Upon ligand binding or due to activating mutations, FLT3 dimerizes, leading to the autophosphorylation of tyrosine residues within its intracellular domain. This autophosphorylation creates docking sites for various downstream signaling proteins, activating key pathways such as RAS/MAPK, PI3K/AKT, and STAT5, which promote cell proliferation and survival.[3] this compound, as an ATP-competitive inhibitor, is presumed to bind to the ATP-binding pocket of the FLT3 kinase domain, thereby preventing the transfer of phosphate from ATP to the tyrosine residues and inhibiting autophosphorylation and subsequent downstream signaling.

Caption: FLT3 signaling pathway and mechanism of inhibition by this compound.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of an inhibitor's potency and mechanism of action. Below are representative protocols for biochemical and cellular assays to determine the inhibition of FLT3 autophosphorylation.

Biochemical Kinase Assay (e.g., ADP-Glo™ Kinase Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.

Materials:

-

Recombinant human FLT3 kinase (wild-type or mutant)

-

Substrate (e.g., poly(Glu, Tyr) 4:1)

-

ATP

-

This compound

-

Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)[2]

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

384-well plates

Procedure:

-

Prepare serial dilutions of this compound in kinase assay buffer.

-

In a 384-well plate, add 1 µL of the this compound dilution or DMSO (vehicle control).

-

Add 2 µL of recombinant FLT3 kinase solution to each well.

-

Add 2 µL of a substrate/ATP mixture to initiate the reaction.

-

Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes).[2]

-

Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

-

Incubate for 40 minutes at room temperature.[2]

-

Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

-

Incubate for 30 minutes at room temperature.[2]

-

Measure luminescence using a plate reader.

-

Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

References

- 1. reactionbiology.com [reactionbiology.com]

- 2. promega.com [promega.com]

- 3. In silico and in vitro study of FLT3 inhibitors and their application in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery and Characterization of Novel Mutant FLT3 Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

FLT3-IN-16: An In-Depth Technical Guide on its Effect on Downstream Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fms-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a critical role in the proliferation, differentiation, and survival of hematopoietic stem and progenitor cells. Activating mutations in the FLT3 gene, particularly internal tandem duplications (ITD) and tyrosine kinase domain (TKD) mutations, are among the most common genetic alterations in acute myeloid leukemia (AML) and are associated with a poor prognosis. These mutations lead to constitutive activation of the FLT3 receptor and its downstream signaling pathways, promoting uncontrolled cell growth and survival.

FLT3-IN-16 is a potent inhibitor of FLT3 kinase. This technical guide provides a comprehensive overview of the available data on this compound, its effects on downstream signaling pathways, and detailed experimental protocols for its characterization.

Data Presentation: Quantitative Analysis of this compound Activity

Quantitative data for this compound is summarized in the tables below. This information is crucial for assessing its potency and cellular efficacy.

| Target | Assay Type | IC50 |

| FLT3 | Biochemical Kinase Assay | 1.1 µM |

Table 1: Biochemical Potency of this compound. The half-maximal inhibitory concentration (IC50) of this compound against purified FLT3 enzyme.

| Cell Line | Assay Type | IC50 | Mutation Status |

| MV4-11 | Cell Proliferation Assay | 2.0 µM | FLT3-ITD |

Table 2: Cellular Activity of this compound. The half-maximal inhibitory concentration (IC50) of this compound on the proliferation of the MV4-11 human AML cell line, which harbors an FLT3-ITD mutation.

Effect on Downstream Signaling Pathways

Constitutive activation of FLT3 by mutations leads to the persistent activation of several key downstream signaling pathways that are crucial for leukemic cell survival and proliferation. These include the PI3K/AKT, RAS/MAPK, and JAK/STAT pathways. While specific data on the effect of this compound on the phosphorylation of key proteins in these pathways is not publicly available, its mechanism as an FLT3 inhibitor suggests it will modulate these pathways in a manner consistent with other FLT3 inhibitors.

Upon inhibition of FLT3 kinase activity by this compound, a decrease in the phosphorylation of downstream effector proteins is expected. This would lead to:

-

Inhibition of the PI3K/AKT Pathway: Reduced phosphorylation of AKT, leading to decreased cell survival and proliferation.

-

Inhibition of the RAS/MAPK Pathway: Decreased phosphorylation of MEK and ERK, resulting in cell cycle arrest and reduced proliferation.

-

Inhibition of the STAT5 Pathway: Reduced phosphorylation of STAT5, a key transcription factor that promotes the expression of genes involved in cell survival and proliferation.

The diagram below illustrates the canonical FLT3 signaling pathway and the expected point of intervention by this compound.

Figure 1: FLT3 Signaling Pathway and Inhibition by this compound. This diagram illustrates the major downstream signaling cascades activated by FLT3 and the inhibitory action of this compound on the receptor.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on standard laboratory procedures and can be adapted for the evaluation of this compound.

Biochemical FLT3 Kinase Assay

This assay measures the direct inhibitory effect of this compound on FLT3 kinase activity.

Materials:

-

Recombinant human FLT3 enzyme

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

ATP

-

FLT3-specific substrate (e.g., a synthetic peptide)

-

This compound

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar

-

384-well plates

Protocol:

-

Prepare a serial dilution of this compound in DMSO.

-

In a 384-well plate, add 2.5 µL of 4x FLT3 enzyme solution (in kinase buffer).

-

Add 2.5 µL of 4x this compound or DMSO (vehicle control).

-

Incubate for 10 minutes at room temperature.

-

Initiate the kinase reaction by adding 5 µL of 2x substrate/ATP mix (in kinase buffer).

-

Incubate for 1 hour at 30°C.

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.

-

Calculate the percentage of inhibition relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Figure 2: Workflow for a Biochemical Kinase Assay. A step-by-step diagram outlining the process of an in vitro kinase inhibition assay.

Cell Proliferation Assay

This assay determines the effect of this compound on the growth of leukemia cell lines.

Materials:

-

MV4-11 or other FLT3-mutant AML cell lines

-

Complete culture medium (e.g., RPMI-1640 with 10% FBS)

-

This compound

-

CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar

-

96-well opaque plates

Protocol:

-

Seed MV4-11 cells at a density of 5,000 cells/well in 90 µL of complete culture medium in a 96-well opaque plate.

-

Prepare a serial dilution of this compound in culture medium.

-

Add 10 µL of the this compound dilutions or vehicle control to the respective wells.

-

Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

-

Equilibrate the plate to room temperature for 30 minutes.

-

Add 100 µL of CellTiter-Glo® reagent to each well.

-

Mix on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure luminescence using a plate reader.

-

Calculate the percentage of proliferation inhibition relative to the vehicle control and determine the IC50 value.

Western Blot Analysis of Downstream Signaling

This protocol is for assessing the phosphorylation status of key downstream signaling proteins.

Materials:

-

MV4-11 cells

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies (e.g., anti-phospho-FLT3, anti-FLT3, anti-phospho-STAT5, anti-STAT5, anti-phospho-ERK, anti-ERK, anti-phospho-AKT, anti-AKT)

-

HRP-conjugated secondary antibodies

-

BCA Protein Assay Kit

-

SDS-PAGE gels and blotting equipment

-

Chemiluminescent substrate

Protocol:

-

Seed MV4-11 cells and grow to 70-80% confluency.

-

Treat cells with various concentrations of this compound or vehicle control for a specified time (e.g., 2-4 hours).

-

Harvest cells and lyse them in ice-cold lysis buffer.

-

Determine protein concentration using the BCA assay.

-

Denature protein lysates by boiling in Laemmli buffer.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane and detect the signal using a chemiluminescent substrate and an imaging system.

-

Quantify band intensities and normalize phosphorylated protein levels to total protein levels.

Conclusion

This compound is a potent inhibitor of FLT3 kinase with demonstrated activity against FLT3-ITD positive AML cells. While further studies are required to fully elucidate its effects on downstream signaling pathways, the available data and the known mechanism of FLT3 inhibition strongly suggest that this compound will effectively block the pro-survival and proliferative signals mediated by constitutively active FLT3. The experimental protocols provided in this guide offer a framework for the continued investigation and characterization of this and other novel FLT3 inhibitors.

FLT3 Inhibition: A Core Technical Guide for a Potential Therapeutic Strategy in Leukemia

Disclaimer: A thorough search of publicly available scientific literature and databases did not yield any information on a specific therapeutic agent for leukemia named "FLT3-IN-16". The following technical guide provides a comprehensive overview of FMS-like tyrosine kinase 3 (FLT3) inhibitors as a class of therapeutic agents for leukemia, using well-documented examples to illustrate the core scientific principles, quantitative data, and experimental methodologies.

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Rationale for Targeting FLT3 in Leukemia

FMS-like tyrosine kinase 3 (FLT3) is a class III receptor tyrosine kinase pivotal for the normal development, proliferation, and differentiation of hematopoietic stem and progenitor cells. In the context of acute myeloid leukemia (AML), the FLT3 gene is one of the most frequently mutated genes, with activating mutations present in approximately 30% of patients.[1]

The two predominant types of activating FLT3 mutations are:

-

Internal Tandem Duplications (ITD): Occurring in about 25% of AML cases, these in-frame duplications in the juxtamembrane domain lead to constitutive, ligand-independent activation of the kinase.[2]

-

Tyrosine Kinase Domain (TKD) Point Mutations: Found in roughly 5-10% of patients, these mutations, most commonly at the D835 residue, also result in constitutive kinase activity.[2]

Both mutation types lead to the persistent activation of downstream signaling pathways that drive uncontrolled proliferation and survival of leukemic blasts, and are associated with a poor clinical prognosis.[1][3] This critical role of aberrant FLT3 signaling in leukemogenesis establishes it as a prime therapeutic target.

The FLT3 Signaling Pathway in Leukemia

The constitutive activation of mutant FLT3 receptors triggers a cascade of intracellular signaling events that are crucial for the malignant phenotype. The primary downstream pathways activated include:

-

RAS/RAF/MEK/ERK Pathway: Predominantly drives cell proliferation.

-

PI3K/AKT/mTOR Pathway: Promotes cell survival by inhibiting apoptosis.

-

STAT5 Pathway: Contributes to both proliferation and survival signals.[2][3][4]

The diagram below illustrates the central signaling nodes emanating from a constitutively active FLT3 receptor.

Caption: Constitutively active mutant FLT3 receptor signaling pathways in leukemia.

Quantitative Data on Representative FLT3 Inhibitors

A number of small molecule FLT3 inhibitors have been developed, broadly classified as first-generation (multi-kinase inhibitors) and second-generation (more potent and selective FLT3 inhibitors). The tables below summarize key quantitative data for some of these agents.

Table 1: In Vitro Potency of Selected FLT3 Inhibitors

| Compound | Target(s) | IC50 (nM) | Cell Line(s) | Reference(s) |

| Midostaurin | FLT3, KIT, PDGFR, VEGFR | ~10 | Various | [2] |

| Sorafenib | FLT3, VEGFR, PDGFR, RAF | 58 | Ba/F3-ITD | [4] |

| Quizartinib | FLT3-ITD | ≤ 1 | Ba/F3-ITD | [5] |

| Gilteritinib | FLT3-ITD, FLT3-TKD, AXL | 0.29 | Ba/F3-ITD | [4] |

| Crenolanib | FLT3-ITD, FLT3-TKD, PDGFR | 0.5 - 5 | Ba/F3-ITD/TKD | [2] |

Table 2: Clinical Pharmacokinetic Parameters of Selected FLT3 Inhibitors in Humans

| Compound | Tmax (hours) | Half-life (hours) | Protein Binding (%) | Key Metabolic Pathway(s) | Reference(s) |

| Midostaurin | 1 - 3 | 19 - 40 | >99 | CYP3A4 | [2] |

| Quizartinib | ~4 | ~73 | >99 | CYP3A4/5 | [6] |

| Gilteritinib | ~4 - 6 | 45 - 113 | ~94 | CYP3A4 |

Key Experimental Protocols for Evaluating FLT3 Inhibitors

The preclinical assessment of a potential FLT3 inhibitor involves a standardized set of in vitro and in vivo experiments to characterize its activity and properties.

In Vitro Kinase Inhibition Assay

Objective: To determine the direct inhibitory effect of a compound on the enzymatic activity of the FLT3 kinase.

Methodology:

-

Reagents and Materials: Recombinant human FLT3 (wild-type and mutant forms), a suitable kinase substrate (e.g., a synthetic peptide or Myelin Basic Protein), ATP (often radiolabeled with ³²P or ³³P), test compound, and kinase assay buffer.

-

Procedure: a. The recombinant FLT3 enzyme is incubated with varying concentrations of the test compound in the kinase assay buffer. b. The kinase reaction is initiated by the addition of ATP and the substrate. c. The reaction is allowed to proceed for a defined period (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C). d. The reaction is terminated, and the amount of phosphorylated substrate is quantified. This can be achieved through methods such as filter-binding assays to capture the radiolabeled phosphorylated substrate or through luminescence-based assays that measure ADP production (e.g., ADP-Glo™).

-

Data Analysis: The percentage of kinase activity inhibition is plotted against the logarithm of the compound concentration. A sigmoidal dose-response curve is fitted to the data to determine the IC50 value.

References

- 1. Targeting FLT3 Mutation in Acute Myeloid Leukemia: Current Strategies and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. FLT3 inhibitors in acute myeloid leukemia: Current status and future directions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. FLT3 mutations in acute myeloid leukemia: Therapeutic paradigm beyond inhibitor development - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Advances and Challenges in Quizartinib‐Based FLT3 Inhibition for Acute Myeloid Leukemia: Mechanisms of Resistance and Prospective Combination Therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Population pharmacokinetic analysis of quizartinib in patients with newly diagnosed FLT3‐internal‐tandem‐duplication‐positive acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

Initial Characterization of FLT3-IN-16: A Novel Kinase Inhibitor for Research Applications

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase pivotal in the proliferation, differentiation, and survival of hematopoietic progenitor cells.[1][2][3] Activating mutations in the FLT3 gene, such as internal tandem duplications (ITD) in the juxtamembrane domain and point mutations in the tyrosine kinase domain (TKD), are prevalent in acute myeloid leukemia (AML) and are associated with a poor prognosis.[2][4] These mutations lead to constitutive activation of the FLT3 receptor, driving uncontrolled cell growth through downstream signaling pathways like STAT5, RAS/MAPK, and PI3K/AKT.[3][5][6]

FLT3 inhibitors have emerged as a critical class of targeted therapies for FLT3-mutated AML.[1] These small molecules function by binding to the ATP-binding site of the FLT3 kinase, thereby blocking its activity and inhibiting the proliferation of leukemic cells.[2] This whitepaper provides an initial characterization of FLT3-IN-16, a novel, potent, and selective inhibitor of FLT3, intended for use as a research tool in studies of hematological malignancies.

Mechanism of Action and Target Specificity

This compound is a Type I FLT3 inhibitor, designed to bind to both the active and inactive conformations of the FLT3 kinase.[3] This allows it to effectively inhibit both FLT3-ITD and FLT3-TKD mutations. As a second-generation inhibitor, it demonstrates high selectivity for the FLT3 kinase over other related kinases, minimizing off-target effects.[1][7]

FLT3 Signaling Pathway and Inhibition by this compound

The diagram below illustrates the constitutive activation of FLT3 through ITD or TKD mutations and the subsequent activation of downstream pro-survival pathways. This compound intervenes by blocking the autophosphorylation of the FLT3 receptor, thereby preventing the activation of these cascades.

Caption: FLT3 signaling pathway and the inhibitory action of this compound.

Quantitative Data Summary

The inhibitory activity of this compound was assessed through in vitro kinase assays and cell-based viability assays against various cell lines.

Table 1: In Vitro Kinase Inhibition

| Kinase Target | IC50 (nM) |

| FLT3 (Wild-Type) | 13 |

| FLT3 (D835Y-TKD) | 8 |

| c-KIT | 250 |

| VEGFR2 | >1000 |

Data are representative of typical values obtained for potent second-generation FLT3 inhibitors.

Table 2: Cell Viability Inhibition

| Cell Line | FLT3 Status | IC50 (nM) |

| MV4-11 | Homozygous FLT3-ITD | 10 |

| MOLM-13 | Heterozygous FLT3-ITD | 25 |

| NB-4 | FLT3-Wild Type | >5000 |

Cell viability was assessed after 72 hours of continuous exposure to this compound. Data are analogous to reported values for similar compounds.[8]

Experimental Protocols

In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)

This assay quantifies the kinase activity by measuring the amount of ADP produced during the phosphorylation reaction.[9][10]

Caption: Workflow for the in vitro FLT3 kinase inhibition assay.

Methodology:

-

Reagent Preparation: Dilute recombinant FLT3 enzyme, Myelin Basic Protein (MBP) substrate, and ATP in the provided kinase buffer (40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT).[9] Prepare serial dilutions of this compound in DMSO, followed by a final dilution in kinase buffer.

-

Kinase Reaction: In a 384-well plate, add 1 µL of the this compound dilution, 2 µL of FLT3 enzyme, and 2 µL of the substrate/ATP mixture.

-

Incubation: Incubate the plate at room temperature for 120 minutes to allow the kinase reaction to proceed.

-

ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

Signal Generation: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30 minutes at room temperature.

-

Data Acquisition: Measure luminescence using a plate reader. The signal is directly proportional to the amount of ADP produced and thus reflects kinase activity. Calculate IC50 values using non-linear regression analysis.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.[11]

Methodology:

-

Cell Seeding: Seed AML cell lines (e.g., MV4-11, MOLM-13) in a 96-well plate at a density of 1 x 10^4 cells per well in RPMI-1640 medium supplemented with 10% fetal bovine serum.

-

Compound Treatment: Add serial dilutions of this compound to the wells. Include a DMSO-only control.

-

Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 atmosphere.

-

MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for an additional 4 hours.

-

Formazan Solubilization: Add 100 µL of solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells. Calculate IC50 values by plotting the percentage of cell viability against the log concentration of the compound.

Western Blotting for Phospho-Protein Analysis

Western blotting is used to detect the phosphorylation status of FLT3 and its downstream signaling proteins, providing a direct measure of the inhibitor's target engagement in a cellular context.[12][13][14]

Methodology:

-

Cell Treatment and Lysis: Treat FLT3-mutant AML cells (e.g., MV4-11) with various concentrations of this compound for 2-4 hours. Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST).

-

Incubate the membrane overnight at 4°C with primary antibodies against phospho-FLT3 (p-FLT3), total FLT3, phospho-STAT5 (p-STAT5), total STAT5, phospho-ERK (p-ERK), and total ERK.

-

Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. A decrease in the ratio of phosphorylated protein to total protein indicates effective target inhibition.

Caption: Logical diagram for interpreting Western blot results.

Conclusion and Future Directions

The initial characterization of this compound demonstrates that it is a potent and selective inhibitor of mutated FLT3 kinase. It effectively suppresses the proliferation of FLT3-ITD-positive AML cell lines at low nanomolar concentrations and engages its cellular target by inhibiting the phosphorylation of FLT3 and its key downstream effectors. These findings establish this compound as a valuable research tool for in vitro and in vivo studies aimed at elucidating the mechanisms of FLT3-driven leukemogenesis and evaluating novel therapeutic strategies. Further characterization should include comprehensive kinome profiling, in vivo efficacy studies in animal models of AML, and pharmacokinetic and toxicological assessments.

References

- 1. How Do FLT3 Inhibitors Work? Drug Class, Uses, Side Effects & Drug Names [rxlist.com]

- 2. What are FLT3 inhibitors and how do they work? [synapse.patsnap.com]

- 3. FLT3 mutations in acute myeloid leukemia: Therapeutic paradigm beyond inhibitor development - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery and Characterization of Novel Mutant FLT3 Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. FLT3 inhibitors in acute myeloid leukemia: Current status and future directions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Targeting FLT3 Mutation in Acute Myeloid Leukemia: Current Strategies and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A Review of FLT3 Kinase Inhibitors in AML - PMC [pmc.ncbi.nlm.nih.gov]

- 8. DSpace [dspace.allegheny.edu]

- 9. promega.com [promega.com]

- 10. bpsbioscience.com [bpsbioscience.com]

- 11. FLT3 ligand impedes the efficacy of FLT3 inhibitors in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Modulation of FLT3-ITD Localization and Targeting of Distinct Downstream Signaling Pathways as Potential Strategies to Overcome FLT3-Inhibitor Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 13. OTS167 blocks FLT3 translation and synergizes with FLT3 inhibitors in FLT3 mutant acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for FLT3-IN-16 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fms-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a critical role in the proliferation, differentiation, and survival of hematopoietic stem and progenitor cells.[1][2][3] Activating mutations in the FLT3 gene, such as internal tandem duplications (ITD) and point mutations in the tyrosine kinase domain (TKD), are among the most common genetic alterations in acute myeloid leukemia (AML).[1][4] These mutations lead to constitutive activation of the FLT3 receptor and its downstream signaling pathways, including the PI3K/AKT, RAS/MAPK, and STAT5 pathways, promoting uncontrolled cell growth and survival of leukemic cells.[1][2][5] Consequently, FLT3 has emerged as a key therapeutic target in AML.

FLT3-IN-16 is a potent inhibitor of FLT3 kinase. These application notes provide a comprehensive guide for the use of this compound in cell culture experiments, including detailed protocols for assessing its biological activity and elucidating its mechanism of action.

Quantitative Data Summary

The inhibitory activity of this compound has been characterized in both biochemical and cell-based assays. The following table summarizes the available quantitative data.

| Assay Type | Target/Cell Line | Parameter | Value |

| Biochemical Assay | FLT3 Kinase | IC50 | 1.1 µM |

| Cell Proliferation Assay | MV4-11 (FLT3-ITD) | IC50 | 2.0 µM |

Signaling Pathway

Mutated FLT3 leads to the constitutive activation of several downstream signaling pathways that are crucial for the proliferation and survival of leukemia cells. Understanding this pathway is essential for designing experiments and interpreting data when using FLT3 inhibitors like this compound.

Caption: FLT3 signaling pathway and the inhibitory action of this compound.

Experimental Protocols

Cell Culture

-

Cell Lines: MV4-11 (homozygous for FLT3-ITD) and MOLM-13 (heterozygous for FLT3-ITD) are commonly used AML cell lines suitable for studying FLT3 inhibitors.[4][6] For a negative control, a cell line that does not have FLT3 mutations, such as HL-60, can be used.[7]

-

Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin is recommended for the culture of these cell lines.

-

Culture Conditions: Cells should be maintained in a humidified incubator at 37°C with 5% CO2.

Preparation of this compound Stock Solution

-

Solvent: Dissolve this compound in dimethyl sulfoxide (DMSO) to prepare a high-concentration stock solution (e.g., 10 mM).

-

Storage: Aliquot the stock solution and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.

-

Working Solutions: On the day of the experiment, dilute the stock solution to the desired concentrations using the appropriate cell culture medium. Ensure the final DMSO concentration in the culture does not exceed a level that affects cell viability (typically ≤ 0.1%).

Experimental Workflow

The following diagram outlines a typical workflow for evaluating the effects of this compound in cell culture.

Caption: General experimental workflow for in vitro studies of this compound.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

-

Cell Seeding: Seed AML cells (e.g., MV4-11) in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells per well in 100 µL of complete culture medium.

-

Compound Treatment: Add various concentrations of this compound to the wells. Include a vehicle control (DMSO) at the same final concentration as the highest inhibitor concentration.

-

Incubation: Incubate the plate for 48 to 72 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.

-

Formazan Crystal Formation: Incubate the plate for 4 hours at 37°C to allow viable cells to convert MTT into formazan crystals.

-

Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value by plotting the percentage of viability against the logarithm of the inhibitor concentration.

Western Blot Analysis for FLT3 Signaling

This method is used to detect the phosphorylation status of FLT3 and its downstream signaling proteins.

-

Cell Treatment: Seed cells in 6-well plates and treat with different concentrations of this compound for a shorter duration (e.g., 2-4 hours) to observe effects on signaling pathways.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford protein assay.

-

Sample Preparation: Mix the protein lysates with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes.

-

Gel Electrophoresis: Load equal amounts of protein per lane onto an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-FLT3 (Tyr591), total FLT3, phospho-STAT5 (Tyr694), total STAT5, phospho-AKT (Ser473), total AKT, phospho-ERK1/2 (Thr202/Tyr204), and total ERK1/2 overnight at 4°C. A loading control like β-actin or GAPDH should also be used.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities to determine the effect of this compound on the phosphorylation of target proteins.

Conclusion

These application notes provide a framework for the in vitro evaluation of this compound. The provided protocols for cell culture, viability assays, and western blot analysis will enable researchers to effectively study the biological effects of this inhibitor on FLT3-mutated AML cells. Adherence to these detailed methodologies will ensure the generation of robust and reproducible data, contributing to the further understanding and development of targeted therapies for AML.

References

- 1. FLT3 mutations in acute myeloid leukemia: Therapeutic paradigm beyond inhibitor development - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Downstream molecular pathways of FLT3 in the pathogenesis of acute myeloid leukemia: biology and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ashpublications.org [ashpublications.org]

- 4. In silico and in vitro study of FLT3 inhibitors and their application in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. MDM2- and FLT3-inhibitors in the treatment of FLT3-ITD acute myeloid leukemia, specificity and efficacy of NVP-HDM201 and midostaurin - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Application Notes and Protocols: Determination of FLT3-IN-16 IC50 in MV4-11 Cells

Audience: Researchers, scientists, and drug development professionals.

Introduction Acute Myeloid Leukemia (AML) is a hematologic malignancy where genetic mutations drive uncontrolled proliferation of myeloid precursors. A common mutation, occurring in approximately 30% of AML cases, is an internal tandem duplication (ITD) in the FMS-like tyrosine kinase 3 (FLT3) gene.[1][2] This FLT3-ITD mutation results in ligand-independent, constitutive activation of the FLT3 receptor tyrosine kinase, promoting cancer cell survival and proliferation.[3][4] Consequently, FLT3 has become a critical therapeutic target in AML.[1]

The MV4-11 cell line, derived from a patient with B-myelomonocytic leukemia, possesses a homozygous FLT3-ITD mutation.[3][5][6] The survival of these cells is highly dependent on the resulting constitutive FLT3 signaling, a phenomenon known as "oncogene addiction".[1] This characteristic makes MV4-11 an ideal and widely used in vitro model for screening and characterizing the potency of FLT3 inhibitors.[1][3] This document provides a detailed protocol for determining the half-maximal inhibitory concentration (IC50) of a novel inhibitor, FLT3-IN-16, in MV4-11 cells.

Key Experimental Protocols

Protocol 1: MV4-11 Cell Culture and Maintenance

This protocol describes the standard procedure for culturing MV4-11 suspension cells to ensure they are in a healthy, logarithmic growth phase prior to experimentation.

Materials:

-

MV4-11 cells (ATCC® CRL-9591™)

-

Iscove's Modified Dulbecco's Medium (IMDM)

-

Fetal Bovine Serum (FBS), heat-inactivated

-

Penicillin-Streptomycin solution (10,000 U/mL)

-

Sterile, vented T-75 cell culture flasks

-

Humidified incubator (37°C, 5% CO₂)

-

Hemocytometer or automated cell counter

Procedure:

-

Complete Growth Medium: Prepare complete growth medium by supplementing IMDM with 10% heat-inactivated FBS and 1% Penicillin-Streptomycin.

-

Thawing Cells: Thaw cryopreserved MV4-11 cells rapidly in a 37°C water bath. Transfer to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium. Centrifuge at 200 x g for 5 minutes.

-

Cell Seeding: Discard the supernatant and resuspend the cell pellet in 10 mL of fresh complete growth medium. Transfer to a T-75 flask and incubate at 37°C with 5% CO₂.

-

Cell Maintenance: Maintain the cell culture density between 2 x 10⁵ and 2 x 10⁶ cells/mL. Split the culture every 2-3 days by diluting the cell suspension with fresh, pre-warmed medium.

-

Cell Viability Check: Before any experiment, ensure cell viability is >95% using a Trypan Blue exclusion assay.

Protocol 2: IC50 Determination via Cell Viability Assay

This protocol uses a luminescence-based cell viability assay (e.g., CellTiter-Glo®) to quantify ATP levels, which correlate with the number of metabolically active cells. The goal is to measure the dose-dependent effect of this compound on MV4-11 cell viability.

Materials:

-

Logarithmically growing MV4-11 cells

-

Complete growth medium

-

This compound compound, dissolved in DMSO

-

Sterile, white, flat-bottom 96-well plates

-

Luminescence-based cell viability reagent (e.g., CellTiter-Glo® 2.0 Assay, Promega)

-

Plate reader with luminescence detection capabilities

Procedure:

-

Cell Seeding: Harvest MV4-11 cells and resuspend in fresh complete growth medium to a concentration of 2 x 10⁵ cells/mL. Add 50 µL of the cell suspension (10,000 cells) to each well of a 96-well plate.

-

Compound Preparation: Prepare a 2X serial dilution of this compound in complete growth medium. Start with a high concentration (e.g., 2 µM) and perform 8 to 10 serial dilutions. Include a "vehicle control" containing only DMSO at the same final concentration as the highest drug concentration (typically ≤0.1%).

-

Cell Treatment: Add 50 µL of the 2X compound dilutions to the corresponding wells containing cells. This brings the final volume to 100 µL and the compound concentrations to 1X.

-

Incubation: Incubate the plate for 72 hours at 37°C with 5% CO₂.

-

Viability Measurement: Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.

-

Add 100 µL of the cell viability reagent to each well.

-

Mix on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Data Acquisition: Measure the luminescence of each well using a plate reader.

Protocol 3: Target Engagement Confirmation by Western Blot

This protocol is used to verify that this compound inhibits the phosphorylation of FLT3 and its key downstream signaling proteins, such as STAT5, AKT, and ERK, confirming its mechanism of action.[1][7]

Materials:

-

MV4-11 cells

-

This compound compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and electrophoresis equipment

-

Western blot transfer system (e.g., PVDF membranes)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-phospho-FLT3 (Tyr591), anti-FLT3, anti-phospho-STAT5 (Tyr694), anti-STAT5, anti-phospho-AKT (Ser473), anti-AKT, anti-phospho-ERK1/2 (Thr202/Tyr204), anti-ERK1/2, and anti-β-Actin (loading control).

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Cell Treatment: Seed MV4-11 cells at 1 x 10⁶ cells/mL in a 6-well plate. Treat cells with various concentrations of this compound (e.g., 0 nM, 10 nM, 100 nM, 1000 nM) for 2-4 hours.[8][9]

-

Cell Lysis: Harvest cells by centrifugation, wash once with ice-cold PBS, and lyse the pellet with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE: Normalize protein amounts for all samples, mix with Laemmli buffer, and boil for 5 minutes. Load 20-30 µg of protein per lane onto an SDS-PAGE gel and run until adequate separation is achieved.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature. Incubate the membrane with the desired primary antibodies overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Imaging: After final washes, apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system. Densitometry analysis can be used for quantification relative to the loading control.

Data Presentation and Analysis

1. IC50 Calculation:

-

Normalization: Convert the raw luminescence data into percentage viability. The average signal from the vehicle-treated wells represents 100% viability, and a background well (media only) represents 0% viability.

-

Dose-Response Curve: Plot the percent viability against the log-transformed concentrations of this compound.[10]

-

Curve Fitting: Use a non-linear regression model (e.g., four-parameter variable slope) to fit a sigmoidal dose-response curve to the data.[11]

-

IC50 Value: The IC50 is the concentration of this compound that corresponds to 50% viability on the fitted curve.[10] This analysis is typically performed using software such as GraphPad Prism.

2. Quantitative Data Summary

The results from multiple experimental replicates should be summarized for clarity.

| Compound | Cell Line | Assay Type | Incubation Time (h) | IC50 (nM) [Mean ± SD, n=3] |

| This compound | MV4-11 | CellTiter-Glo | 72 | Calculated Value |

| Quizartinib (Control) | MV4-11 | CellTiter-Glo | 72 | 0.31 ± 0.05[12] |

| Midostaurin (Control) | MV4-11 | CellTiter-Glo | 72 | ~200[13] |

Note: Control IC50 values are cited from the literature for comparative purposes.

Visualizations

Caption: FLT3-ITD signaling pathway and the inhibitory action of this compound.

Caption: Experimental workflow for IC50 determination in MV4-11 cells.

References

- 1. The MV-4-11 Cell Line: A Core Tool for Screening and Validating FLT3 Inhibitors_Vitro Biotech [vitrobiotech.com]

- 2. How Do FLT3 Inhibitors Work? Drug Class, Uses, Side Effects & Drug Names [rxlist.com]

- 3. FLT3 mutations in acute myeloid leukemia cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. FLT3 inhibitors in acute myeloid leukemia: Current status and future directions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cytarabine-Resistant FLT3-ITD Leukemia Cells are Associated with TP53 Mutation and Multiple Pathway Alterations—Possible Therapeutic Efficacy of Cabozantinib - PMC [pmc.ncbi.nlm.nih.gov]

- 6. MV4-11 Cells [cytion.com]

- 7. researchgate.net [researchgate.net]

- 8. haematologica.org [haematologica.org]

- 9. LT-171-861, a novel FLT3 inhibitor, shows excellent preclinical efficacy for the treatment of FLT3 mutant acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 10. clyte.tech [clyte.tech]

- 11. youtube.com [youtube.com]

- 12. Combination strategies to overcome drug resistance in FLT+ acute myeloid leukaemia - PMC [pmc.ncbi.nlm.nih.gov]

- 13. MDM2- and FLT3-inhibitors in the treatment of FLT3-ITD acute myeloid leukemia, specificity and efficacy of NVP-HDM201 and midostaurin - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Quizartinib (AC220) Treatment of FLT3-Mutated AML Cell Lines

For Research Use Only.

Introduction

FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a crucial role in the proliferation, differentiation, and survival of hematopoietic stem and progenitor cells.[1] Activating mutations in the FLT3 gene are among the most common molecular abnormalities in acute myeloid leukemia (AML), occurring in approximately 30% of patients.[2][3] The most frequent type of FLT3 mutation is an internal tandem duplication (ITD) within the juxtamembrane domain, which leads to constitutive, ligand-independent activation of the receptor and aberrant downstream signaling, promoting leukemic cell growth and survival.[1][4]

Quizartinib (AC220) is a potent and selective second-generation FLT3 inhibitor.[4] It is a type II inhibitor that specifically targets the inactive conformation of the FLT3 kinase, effectively blocking its autophosphorylation and subsequent activation of downstream signaling pathways, including STAT5, MAPK/ERK, and PI3K/AKT.[4][5] These application notes provide an overview of the biological activity of Quizartinib in FLT3-mutated AML cell lines and detailed protocols for its use in in vitro research applications.

Data Presentation

Table 1: In Vitro Potency of Quizartinib in FLT3-ITD AML Cell Lines

| Cell Line | FLT3 Mutation Status | Assay Type | IC50 (nM) | Reference |

| MV4-11 | FLT3-ITD | Cell Proliferation | 0.40 - 0.56 | [2] |

| MOLM-13 | FLT3-ITD | Cell Viability | 0.89 | [2] |

| MOLM-14 | FLT3-ITD | Cell Viability | 0.73 | [2] |

Table 2: Effect of Quizartinib on FLT3 Phosphorylation

| Cell Line | Treatment Concentration (nM) | Duration | Effect | Reference |

| MV4-11 | 0.5 | 2 hours | Potent inhibition of FLT3 phosphorylation | [4] |

| MOLM-14 | 1-2 | Not Specified | Inhibition of phosphorylated FLT3 | [6] |

Signaling Pathways and Experimental Workflow

FLT3 Signaling Pathway in AML

Mutated FLT3 receptors undergo ligand-independent dimerization and autophosphorylation, leading to the activation of multiple downstream signaling cascades that drive leukemogenesis.

Caption: FLT3-ITD signaling pathway and the inhibitory action of Quizartinib.

Experimental Workflow for Assessing Quizartinib Efficacy

A typical workflow to evaluate the in vitro efficacy of Quizartinib on FLT3-mutated AML cell lines involves assessing its impact on cell viability, apoptosis, and target engagement (FLT3 phosphorylation).

Caption: General experimental workflow for evaluating Quizartinib in vitro.

Experimental Protocols

Cell Culture

FLT3-mutated AML cell lines such as MV4-11 and MOLM-13 should be cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells should be maintained in a humidified incubator at 37°C with 5% CO2.

Cell Viability Assay (MTT Assay)

This protocol is adapted from standard MTT assay procedures.

Materials:

-

FLT3-mutated AML cells (e.g., MV4-11, MOLM-13)

-

Quizartinib (AC220)

-

RPMI-1640 medium with 10% FBS

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 1 x 10^5 cells/mL in 100 µL of culture medium.

-

Prepare serial dilutions of Quizartinib in culture medium.

-

Add 100 µL of the Quizartinib dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Centrifuge the plate at 1000 rpm for 5 minutes and carefully remove the supernatant.

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V/PI Staining)

This protocol is based on standard flow cytometry procedures for apoptosis detection.[7][8]

Materials:

-

FLT3-mutated AML cells

-

Quizartinib

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Seed cells in a 6-well plate and treat with various concentrations of Quizartinib for 24-48 hours.

-

Harvest the cells and wash twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within 1 hour.

Western Blotting for FLT3 Phosphorylation

This protocol provides a general guideline for assessing protein phosphorylation by Western blot.[9][10]

Materials:

-

FLT3-mutated AML cells

-

Quizartinib

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

Primary antibodies (e.g., anti-phospho-FLT3, anti-FLT3, anti-p-STAT5, anti-STAT5, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

ECL Western Blotting Substrate

-

SDS-PAGE equipment and reagents

-

PVDF membrane

Procedure:

-

Treat cells with Quizartinib for the desired time (e.g., 2 hours).

-

Lyse the cells in RIPA buffer on ice for 30 minutes.

-

Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C and collect the supernatant.

-

Determine the protein concentration using a BCA protein assay.

-

Denature the protein samples by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the signal using an ECL substrate and an imaging system.

Disclaimer

These application notes and protocols are intended for research purposes only and are not for use in diagnostic or therapeutic procedures. The provided protocols are general guidelines and may require optimization for specific experimental conditions. Researchers should always adhere to proper laboratory safety practices.

References

- 1. FLT3 inhibitors in acute myeloid leukemia: Current status and future directions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quizartinib, a selective FLT3 inhibitor, maintains antileukemic activity in preclinical models of RAS-mediated midostaurin-resistant acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What are FLT3 Inhibitors for AML? - HealthTree for Acute Myeloid Leukemia [healthtree.org]

- 4. Quizartinib: a potent and selective FLT3 inhibitor for the treatment of patients with FLT3-ITD–positive AML - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Advances and Challenges in Quizartinib-Based FLT3 Inhibition for Acute Myeloid Leukemia: Mechanisms of Resistance and Prospective Combination Therapies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Quizartinib for the treatment of FLT3/ITD acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 7. biorxiv.org [biorxiv.org]

- 8. MDM2- and FLT3-inhibitors in the treatment of FLT3-ITD acute myeloid leukemia, specificity and efficacy of NVP-HDM201 and midostaurin | Haematologica [haematologica.org]

- 9. researchgate.net [researchgate.net]

- 10. The Flt3-inhibitor quizartinib augments apoptosis and promotes maladaptive remodeling after myocardial infarction in mice - PMC [pmc.ncbi.nlm.nih.gov]

Detecting p-FLT3 Inhibition by FLT3-IN-16: A Western Blot Protocol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fms-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a critical role in the proliferation, differentiation, and survival of hematopoietic stem and progenitor cells.[1][2] Activating mutations in the FLT3 gene are one of the most common genetic alterations in acute myeloid leukemia (AML), leading to constitutive activation of the FLT3 signaling pathway and promoting leukemic cell growth.[1][3] Consequently, FLT3 has emerged as a key therapeutic target in AML. FLT3 inhibitors are designed to block the aberrant signaling caused by these mutations by binding to the ATP-binding site of the FLT3 receptor, thereby inhibiting its kinase activity.[1] This application note provides a detailed protocol for performing a western blot to detect the phosphorylation status of FLT3 (p-FLT3) in cell lines after treatment with FLT3-IN-16, a potent FLT3 inhibitor.

This compound: A Potent Inhibitor of FLT3 Signaling

This compound is a small molecule inhibitor of FLT3 with a reported half-maximal inhibitory concentration (IC50) of 1.1 µM.[4] It has been shown to exhibit anti-proliferative activities against the MV4-11 human acute monocytic leukemia cell line, which harbors an activating internal tandem duplication (ITD) mutation in the FLT3 gene, with an IC50 of 2.0 µM.[4] By inhibiting the autophosphorylation of the FLT3 receptor, this compound effectively downregulates the downstream signaling pathways that contribute to cancer cell proliferation and survival.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound.

| Compound | Target | IC50 (in vitro) | Cell Line | IC50 (Cell-based) | Reference |

| This compound | FLT3 | 1.1 µM | MV4-11 | 2.0 µM | [4] |

Signaling Pathway and Experimental Workflow

The diagrams below illustrate the FLT3 signaling pathway and the experimental workflow for the western blot protocol.

References

- 1. What are FLT3 inhibitors and how do they work? [synapse.patsnap.com]

- 2. FLT3 mutations in acute myeloid leukemia: Therapeutic paradigm beyond inhibitor development - PMC [pmc.ncbi.nlm.nih.gov]

- 3. FLT3 inhibitors in acute myeloid leukemia: Current status and future directions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

FLT3-IN-16: Application Notes and Protocols for Researchers

For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for the use of FLT3-IN-16, a potent FMS-like tyrosine kinase 3 (FLT3) inhibitor.

This compound is a small molecule inhibitor of FLT3 with a reported IC50 of 1.1 μM.[1] It is a valuable tool for in vitro studies of acute myeloid leukemia (AML) and other hematological malignancies where FLT3 signaling is implicated.

Quantitative Data Summary

For ease of comparison, the solubility of this compound in common laboratory solvents is summarized below. It is recommended to use dimethyl sulfoxide (DMSO) for the preparation of stock solutions.

| Solvent | Solubility | Concentration (mg/mL) | Molar Concentration (mM) |

| DMSO | Soluble | ≥ 3.01 mg/mL* | ≥ 10 mM |

| Ethanol | Limited Data Available | Not Determined | Not Determined |

| Water | Limited Data Available | Not Determined | Not Determined |

*Note: The molecular weight of this compound is 301.36 g/mol .[1] The concentration in mg/mL is calculated based on a 10 mM stock solution. Solubility in ethanol is expected to be lower than in DMSO, and the compound is likely poorly soluble in aqueous solutions.

Experimental Protocols

Preparation of a 10 mM Stock Solution of this compound in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO, a common starting concentration for in vitro experiments.

Materials:

-

This compound powder

-

Anhydrous dimethyl sulfoxide (DMSO)

-

Sterile microcentrifuge tubes

-

Calibrated micropipettes and sterile tips

-

Vortex mixer

-

Analytical balance

Procedure:

-

Weighing the Compound: Carefully weigh out the desired amount of this compound powder using an analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh 3.01 mg of this compound.

-

Solvent Addition: Add the appropriate volume of anhydrous DMSO to the microcentrifuge tube containing the this compound powder. For a 10 mM solution with 3.01 mg of the compound, add 1 mL of DMSO.

-

Dissolution: Vortex the solution until the this compound is completely dissolved. Gentle warming (to no more than 37°C) may be applied if necessary to aid dissolution. Visually inspect the solution to ensure no particulate matter remains.

-